molecular formula C21H14BrNO2 B3747824 2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE

2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B3747824
M. Wt: 392.2 g/mol
InChI Key: XJRRJKYJGTWBLI-UHFFFAOYSA-N
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Description

2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that features a brominated aniline group attached to a phenyl-indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps. One common method starts with the bromination of aniline to form 3-bromoaniline. This is followed by a series of reactions to introduce the indene-dione moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper bromide (CuBr2) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure high selectivity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism by which 2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the indene-dione structure play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE is unique due to its indene-dione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(3-bromoanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO2/c22-15-9-6-10-16(13-15)23-21(14-7-2-1-3-8-14)19(24)17-11-4-5-12-18(17)20(21)25/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRRJKYJGTWBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
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2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 3
2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 4
2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 5
2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 6
2-(3-BROMOANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE

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